![molecular formula C7H6BrF3N2O B1374855 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine CAS No. 1191922-50-5](/img/structure/B1374855.png)
3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine
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Overview
Description
3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H6BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and two amino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine typically involves the bromination of 5-(trifluoromethoxy)benzene-1,2-diamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include nitro derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
- 1-Bromo-3,5-difluorobenzene
Uniqueness
3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and trifluoromethoxy groups on the benzene ring, along with two amino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
Overview
3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine (CAS No. 1191922-50-5) is a compound of interest in medicinal chemistry due to its unique structural attributes and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The trifluoromethoxy group may influence the compound's lipophilicity and binding affinity, enhancing its efficacy as a therapeutic agent.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing bromine and trifluoromethyl groups. For instance, similar compounds have demonstrated significant activity against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 1 µg/mL, indicating potent antibacterial effects .
Compound | MIC (µg/mL) | Target |
---|---|---|
This compound | TBD | TBD |
Related Brominated Compounds | 1 | MRSA |
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary data suggest that derivatives of brominated anilines exhibit varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic effects of this compound require further investigation to establish its therapeutic window.
Case Studies
Case Study 1: Antibacterial Activity
A study investigated the antibacterial activity of several brominated compounds, including derivatives similar to this compound. The results indicated that these compounds effectively inhibited biofilm formation in S. aureus with MBEC values reaching as low as 1 µg/mL. This suggests that the compound could be utilized in formulations aimed at preventing biofilm-related infections .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of trifluoromethyl-substituted anilines has shown that modifications to the halogen and functional groups significantly affect biological activity. The presence of the trifluoromethoxy group enhances antimicrobial properties while maintaining acceptable levels of cytotoxicity in non-target cells .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUBWBRCEFGWHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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